molecular formula C33H27N3O3 B11589355 N-[3-cyano-1-(4-methoxybenzyl)-4,5-diphenyl-1H-pyrrol-2-yl]-2-methoxybenzamide

N-[3-cyano-1-(4-methoxybenzyl)-4,5-diphenyl-1H-pyrrol-2-yl]-2-methoxybenzamide

Cat. No.: B11589355
M. Wt: 513.6 g/mol
InChI Key: DZTOIJJLKKLTNF-UHFFFAOYSA-N
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Description

N-{3-CYANO-1-[(4-METHOXYPHENYL)METHYL]-4,5-DIPHENYL-1H-PYRROL-2-YL}-2-METHOXYBENZAMIDE is a complex organic compound that belongs to the class of cyanoacetamide derivatives. These compounds are known for their significant role in the synthesis of various heterocyclic structures, which are crucial in medicinal chemistry due to their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-CYANO-1-[(4-METHOXYPHENYL)METHYL]-4,5-DIPHENYL-1H-PYRROL-2-YL}-2-METHOXYBENZAMIDE typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another approach involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . The solvent-free reaction of aryl amines with ethyl cyanoacetate is also widely used .

Industrial Production Methods

In industrial settings, the production of cyanoacetamide derivatives often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-{3-CYANO-1-[(4-METHOXYPHENYL)METHYL]-4,5-DIPHENYL-1H-PYRROL-2-YL}-2-METHOXYBENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can lead to various substituted derivatives .

Mechanism of Action

The mechanism of action of N-{3-CYANO-1-[(4-METHOXYPHENYL)METHYL]-4,5-DIPHENYL-1H-PYRROL-2-YL}-2-METHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. The cyano group and the pyrrole ring play crucial roles in its biological activity. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyanoacetamide derivatives and heterocyclic compounds with comparable structures and properties .

Uniqueness

What sets N-{3-CYANO-1-[(4-METHOXYPHENYL)METHYL]-4,5-DIPHENYL-1H-PYRROL-2-YL}-2-METHOXYBENZAMIDE apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C33H27N3O3

Molecular Weight

513.6 g/mol

IUPAC Name

N-[3-cyano-1-[(4-methoxyphenyl)methyl]-4,5-diphenylpyrrol-2-yl]-2-methoxybenzamide

InChI

InChI=1S/C33H27N3O3/c1-38-26-19-17-23(18-20-26)22-36-31(25-13-7-4-8-14-25)30(24-11-5-3-6-12-24)28(21-34)32(36)35-33(37)27-15-9-10-16-29(27)39-2/h3-20H,22H2,1-2H3,(H,35,37)

InChI Key

DZTOIJJLKKLTNF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=C(C(=C2NC(=O)C3=CC=CC=C3OC)C#N)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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